![molecular formula C6H10ClF2N B13663081 6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Difluoro-4-azaspiro[24]heptane hydrochloride is a chemical compound with the molecular formula C6H10ClF2N It is characterized by the presence of a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic precursor with a fluorinating agent to introduce the fluorine atoms. The reaction is usually carried out in the presence of a suitable solvent and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in a pure form .
化学反应分析
Types of Reactions
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can be carried out to modify the spirocyclic structure or the nitrogen atom.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure .
科学研究应用
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The spirocyclic structure may also contribute to its unique biological activity by influencing its three-dimensional conformation and interactions with target molecules .
相似化合物的比较
Similar Compounds
4-Azaspiro[2.4]heptane: A related compound without the fluorine atoms.
1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride: Another spirocyclic compound with a different substitution pattern.
Uniqueness
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride is unique due to the presence of two fluorine atoms at the 6,6-positions, which can significantly alter its chemical and biological properties compared to similar compounds.
属性
分子式 |
C6H10ClF2N |
|---|---|
分子量 |
169.60 g/mol |
IUPAC 名称 |
6,6-difluoro-4-azaspiro[2.4]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)3-5(1-2-5)9-4-6;/h9H,1-4H2;1H |
InChI 键 |
UCKVOYQAWRAZRM-UHFFFAOYSA-N |
规范 SMILES |
C1CC12CC(CN2)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


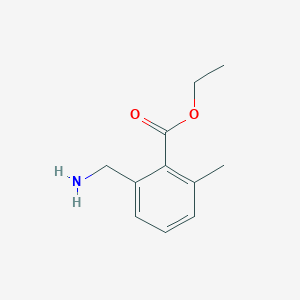

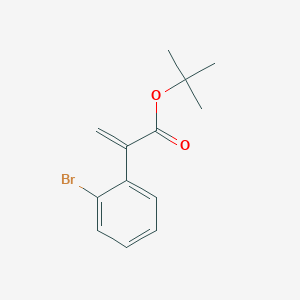
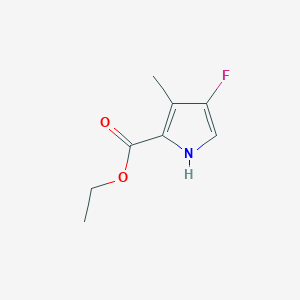
![7-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13663030.png)
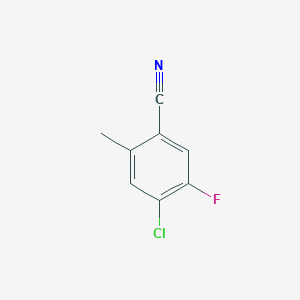
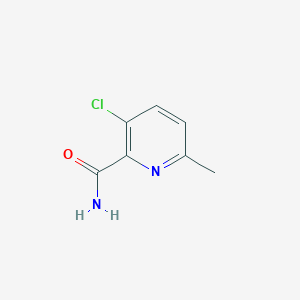
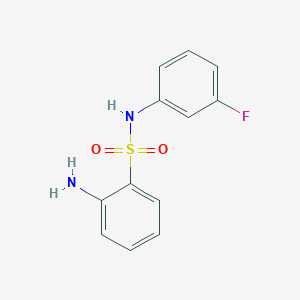
![1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13663047.png)
![4-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13663050.png)
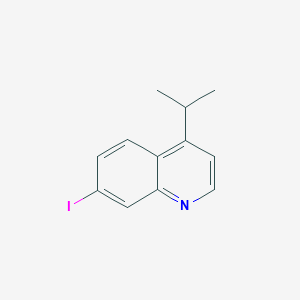
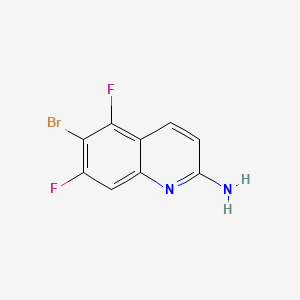
![2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13663071.png)
![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
